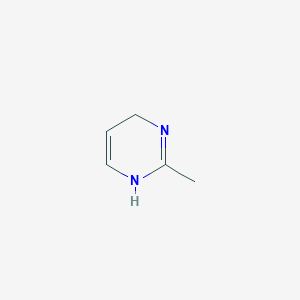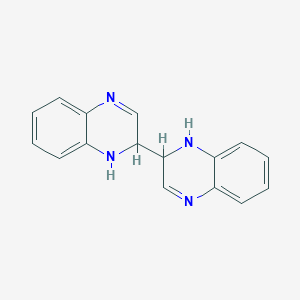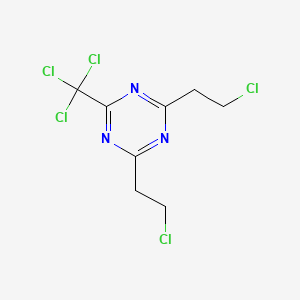
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 2-chloroethyl groups and one trichloromethyl group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-chloroethanol and trichloromethyl compounds. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms on the cyanuric chloride with the desired functional groups. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also incorporate purification steps such as distillation or recrystallization to remove any impurities and obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.
The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Oxidized derivatives: Such as triazine oxides.
Reduced derivatives: Such as partially dechlorinated triazines.
Substituted derivatives: Such as triazines with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxicity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
2,4-Bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Trichloro-1,3,5-triazine: A triazine compound with three chlorine atoms attached to the ring.
2,4-Bis(2-chloroethyl)-1,3,5-triazine: A triazine compound with two 2-chloroethyl groups but lacking the trichloromethyl group.
2,4,6-Tris(2-chloroethyl)-1,3,5-triazine: A triazine compound with three 2-chloroethyl groups attached to the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other triazine derivatives.
Propiedades
Número CAS |
104061-54-3 |
|---|---|
Fórmula molecular |
C8H8Cl5N3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
2,4-bis(2-chloroethyl)-6-(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C8H8Cl5N3/c9-3-1-5-14-6(2-4-10)16-7(15-5)8(11,12)13/h1-4H2 |
Clave InChI |
KCWBPLKGAAIEGN-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
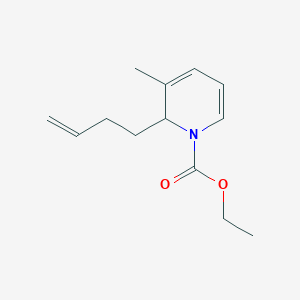

![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
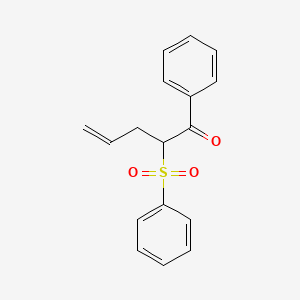
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)

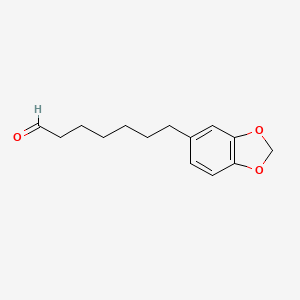
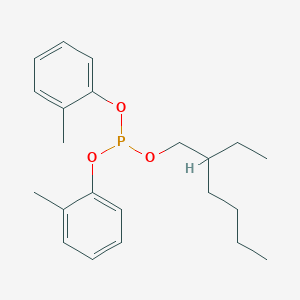
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
